molecular formula C10H24Cl2N2 B2789405 Diethyl(piperidin-2-ylmethyl)amine dihydrochloride CAS No. 1219964-56-3

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride

Cat. No.: B2789405
CAS No.: 1219964-56-3
M. Wt: 243.22
InChI Key: RFCSDISMBSJWSY-UHFFFAOYSA-N
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Description

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride is a tertiary amine salt characterized by a piperidine ring substituted with a diethylaminomethyl group and two hydrochloride counterions. Its molecular formula is C₁₀H₂₃Cl₂N₂, with a molecular weight of 242.21 g/mol. This compound is typically synthesized via reductive amination or alkylation of piperidine derivatives, followed by salt formation with hydrochloric acid . It is commonly employed in pharmaceutical research as a building block for drug candidates, particularly in the development of ligands targeting central nervous system receptors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCSDISMBSJWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride can be synthesized through a series of chemical reactions involving piperidine and diethylamine. One common method involves the reductive amination of piperidine with diethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an organic solvent like methanol or ethanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride has been investigated for its potential as a pharmacological agent due to its structural properties, which are conducive to interactions with biological targets.

1.1. Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems, particularly serotonin receptors. Research indicates that derivatives of piperidine compounds can enhance the activation of 5-HT1F receptors, which are implicated in the treatment of migraines and other neurological disorders. This receptor activation is associated with reduced vasoconstrictive activity, making it a promising candidate for migraine prophylaxis and treatment of related disorders such as anxiety and depression .

1.2. Antiviral Research

Recent studies have highlighted the potential of piperidine derivatives in antiviral applications. For instance, compounds related to this compound have shown efficacy against various viruses, including those from the Flavivirus and Pestivirus genera. The optimization of these compounds has led to significant improvements in their potency and pharmacokinetic profiles, suggesting their utility as antiviral agents .

Synthesis Methodologies

The synthesis of this compound involves several key steps that enhance its availability for research and application.

2.1. Synthetic Pathways

The compound can be synthesized through a series of reactions involving piperidine derivatives and diethylamine, often utilizing thionyl chloride as a reagent to facilitate the formation of the desired amine structure. This method allows for the efficient production of high-purity compounds suitable for further pharmacological evaluation .

2.2. Optimization Techniques

Optimization techniques in synthetic chemistry have been applied to improve yield and reduce by-products during the synthesis of this compound. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of synthesized compounds, ensuring that only effective analogs are advanced for biological testing .

Case Studies

Several case studies illustrate the successful application of this compound in scientific research.

3.1. Treatment of Neurological Disorders

A notable case study involved the assessment of piperidine derivatives in animal models for migraine treatment. The administration of these compounds demonstrated a significant reduction in migraine frequency and severity, supporting their potential as therapeutic agents .

3.2. Antiviral Activity Assessment

In another study focused on antiviral activity, derivatives related to this compound were tested against neurotropic alphaviruses. The results indicated that certain analogs conferred protection against viral infections in mouse models, showcasing their potential as antiviral therapeutics .

Mechanism of Action

The mechanism of action of diethyl(piperidin-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Moieties

a) (Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
  • Molecular Formula : C₉H₂₁Cl₂N₂
  • Key Differences: The propan-2-yl (isopropyl) group replaces the diethyl substituent, reducing steric bulk. This may enhance solubility in non-polar solvents compared to the target compound.
  • Applications : Used in R&D for small-molecule drug discovery, particularly in kinase inhibitor studies .
b) N-Allyl-N-(piperidin-2-ylmethyl)prop-2-en-1-amine dihydrochloride
  • Molecular Formula : C₁₂H₂₂Cl₂N₂
  • Key Differences : Allyl and propenyl groups introduce unsaturated bonds, increasing reactivity in cross-coupling reactions. This compound is more prone to oxidation than the target compound.
  • Applications : Investigated as a biochemical tool for protein conjugation .
c) [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride
  • Molecular Formula : C₉H₁₀Cl₂N₄
  • Key Differences : Aromatic pyrazole and phenyl groups replace the aliphatic piperidine structure, altering electronic properties. This compound exhibits higher polarity and lower lipid solubility.
  • Applications : Utilized in agrochemical research and as a reference standard in HPLC analysis .

Bioactive Amine Dihydrochlorides

a) Putrescine Dihydrochloride
  • Molecular Formula : C₄H₁₄Cl₂N₂
  • Key Differences : A linear tetraamine structure without cyclic components. Lacks the steric hindrance and basicity of piperidine.
  • Applications : Found in food safety studies to monitor spoilage biomarkers .
b) Histamine Dihydrochloride
  • Molecular Formula : C₅H₁₁Cl₂N₃
  • Key Differences : Contains an imidazole ring, which enhances hydrogen-bonding capacity. This contrasts with the piperidine ring’s conformational flexibility.
  • Applications : Used clinically to modulate immune responses .

Biological Activity

Diethyl(piperidin-2-ylmethyl)amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which contributes to its biological activity. The compound can be represented as follows:

  • Chemical Formula : C10_{10}H22_{22}Cl2_2N2_2
  • Molecular Weight : 239.21 g/mol

The piperidine ring allows for various interactions with biological targets, making it a versatile compound in pharmacological studies.

The primary mechanism of action of this compound involves its role as a ligand that binds to specific receptors or enzymes. This binding modulates their activity, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing neuronal signaling.

These interactions can lead to therapeutic effects, particularly in the context of neurological disorders and antimicrobial applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antibacterial and antifungal properties. A study evaluated its effectiveness against various microbial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Microbial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly in the context of Alzheimer's disease. Studies suggest that compounds with similar piperidine structures can inhibit acetylcholinesterase (AChE), which is crucial for managing cholinergic signaling in the brain. The inhibition of AChE can enhance cognitive function by increasing acetylcholine levels .

Case Studies

  • Antibacterial Efficacy : A case study published in a peer-reviewed journal assessed the antibacterial efficacy of piperidine derivatives, including this compound. The study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
  • Neuroprotective Properties : Another study focused on the neuroprotective properties of piperidine derivatives in models of neurodegeneration. It found that compounds similar to this compound could reduce oxidative stress and improve neuronal survival, suggesting a potential role in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeBiological Activity
PiperidineSimple piperidineModerate antimicrobial activity
N-MethylpiperidineMethylated derivativeIncreased CNS penetration but lower antimicrobial activity
Diethyl(piperidin-4-ylmethyl)amineSimilar structureEnhanced receptor binding affinity

This comparison illustrates how modifications to the piperidine structure can influence biological activity and therapeutic potential .

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